Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
Description
Acetamide derivatives are a class of organic compounds with diverse pharmacological and industrial applications due to their structural versatility. The compound Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- features a cyclopropyl ring directly attached to a phenyl group substituted with an acetyloxy moiety, further linked to an acetamide backbone. The following analysis compares it with structurally analogous acetamide derivatives to infer its properties and behaviors.
Properties
IUPAC Name |
[4-(2-acetamidocyclopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-13-7-12(13)10-3-5-11(6-4-10)17-9(2)16/h3-6,12-13H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSDJDCCITUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337176 | |
| Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138249-12-4 | |
| Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Acetylation: The acetyloxy group is introduced through an acetylation reaction, where the phenyl group is treated with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.
Industrial Production Methods: Industrial production of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- can undergo oxidation reactions, where the acetyloxy group is converted to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the acetyloxy group is reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols), appropriate solvents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl] exhibit significant antitumor activity. A study conducted by Kril et al. (2012) demonstrated that specific aminophosphonic acid diesters derived from this compound showed potent activity against various human epithelial cancer cell lines. This finding suggests potential pathways for developing new cancer therapies utilizing this compound's derivatives.
Organic Synthesis
Intramolecular Diels-Alder Reactions
The compound has been utilized in organic synthesis, particularly in intramolecular Diels-Alder (IMDA) reactions. Research by Klepo and Jakopčić (1987) focused on preparing various N-allyl-N-(5-substituted)-2-furfuryl-p-toluidines to enhance the yield of IMDA reactions. Further studies by Mance and Jakopčić (2005) involved synthesizing new tertiary N-(5-substituted-2-furfuryl)-N-prop-2-ynyl-p-toluidines, exploring their reactivity under different conditions, thus showcasing the versatility of this compound in synthetic chemistry.
Corrosion Inhibition
Copper Corrosion Studies
Acetamide derivatives have been studied for their effectiveness as corrosion inhibitors. Stupnišek-Lisac et al. (2000) found that certain derivatives could significantly improve copper protection in acidic environments. The introduction of substituents such as -Cl and -NO2 enhanced the inhibiting properties of the base compound, indicating its potential utility in materials science and engineering applications.
Ecological Impact
Phytotoxicity Assessments
The ecological implications of Acetamide derivatives have also been investigated. Matusiak et al. (2013) evaluated the phytotoxic effects of various furan-derived N-substituted aminomethylphosphonic acids, including this compound. Their findings revealed toxicity to specific plants such as radish and oat, highlighting the need for careful consideration of environmental impacts when utilizing these compounds in agricultural settings.
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antitumor activity against human epithelial cancer cell lines. |
| Organic Synthesis | Utilized in intramolecular Diels-Alder reactions to enhance yields. |
| Corrosion Inhibition | Effective as a corrosion inhibitor for copper in acidic environments. |
| Ecological Impact | Phytotoxic effects observed on plants like radish and oat, indicating potential ecological risks. |
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl and cyclopropyl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Target Compound: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
- Key Features :
- Cyclopropyl ring fused to a phenyl group.
- Acetyloxy (-OAc) substituent at the para position of the phenyl ring.
- Acetamide (-NHCOCH₃) moiety.
Analog 1: N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide
- Molecular Formula : C₁₉H₁₉Cl₂N₅O₃
- Key Features: Cyclopropyl group within a triazole ring system. Dichlorophenoxy substituent (electron-withdrawing Cl atoms). Pyridinyl group enhancing aromatic interactions.
- Comparison: The dichlorophenoxy group increases lipophilicity compared to the acetyloxy group in the target compound. The triazole ring may enhance metabolic stability but reduces conformational flexibility relative to the cyclopropyl-phenyl linkage in the target.
Analog 2: 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Features: Cyclopropylacetamide backbone. Aminoethyl (-CH₂CH₂NH₂) substituent on the phenyl ring.
- Lack of acetyloxy reduces steric hindrance, possibly enhancing receptor binding kinetics.
Analog 3: N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide
- Key Features :
- Sulfamoyl (-SO₂NH-) group instead of acetyloxy.
- Cyclohexyl substituent.
- Comparison :
- The sulfamoyl group offers hydrogen-bonding capabilities absent in the acetyloxy group of the target compound.
- Cyclohexyl’s bulkiness may impede membrane permeability compared to the smaller cyclopropyl group.
Data Table: Comparative Properties of Acetamide Derivatives
*Data for the target compound is inferred from structural analogs due to absence in provided evidence.
Research Findings and Implications
- Lipophilicity: The dichlorophenoxy group in Analog 1 likely increases logP compared to the acetyloxy group in the target compound, affecting absorption and distribution .
- Solubility: The aminoethyl group in Analog 2 suggests improved solubility over acetyloxy, which may be advantageous for oral bioavailability .
Biological Activity
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- (CAS No. 138249-12-4) is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- IUPAC Name : Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
The acetamide group suggests potential activity in various biological systems, particularly as a modulator of enzymatic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- exhibit significant antimicrobial properties. For instance, research on chloroacetamides has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Compounds with similar structural motifs have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- could potentially serve as an anti-inflammatory agent .
The biological activity of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- likely involves interaction with specific molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with receptors associated with pain and inflammation, thus modulating physiological responses.
Case Studies and Research Findings
- Antimicrobial Testing :
- Anti-inflammatory Activity :
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
